1-Palmito-2-stearin-d5
Description
1-Palmito-2-stearin-d5 (CAS No. 20296-26-8) is a deuterated diacylglycerol (DAG) with the molecular formula C₃₇H₇₂O₅, where five hydrogen atoms are replaced by deuterium (d5). Structurally, it consists of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-2 position. This compound is primarily utilized in biochemical research to study lipid-protein interactions, particularly in enhancing the activity of the ARF1 GTPase-activating protein on membrane-bound ARF1-GTP. Its deuterated form enables precise tracking in mass spectrometry and isotopic labeling experiments, ensuring minimal interference with natural metabolic pathways.
Properties
Molecular Formula |
C₃₇H₆₇D₅O₅ |
|---|---|
Molecular Weight |
602 |
Synonyms |
2-Stearo-1-palmitin-d5; Glycerol 1-Palmitate-2-stearate-d5; Octadecanoic Acid 1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl Ester-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
rac 1-Palmitoyl-2-chloropropanediol-d5
- Structure: Shares the palmitoyl chain at sn-1 but replaces stearin with a chloropropanediol group at sn-2. The inclusion of chlorine introduces polarity and reactivity distinct from non-halogenated DAGs.
- Function: Primarily used in toxicology studies as a marker for chlorinated lipid metabolites, unlike 1-Palmito-2-stearin-d5, which is non-toxic and enzymatically active.
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine
- Structure : A phospholipid with a fluorescent diphenylhexatriene (DPH) group attached to the sn-2 chain. Unlike this compound, this compound contains a phosphatidylcholine headgroup, making it amphipathic.
- Application : Used in membrane fluidity studies via fluorescence spectroscopy, whereas this compound focuses on GTPase activation.
Functional Analogues
Ethyl Palmitate-D5 and Ethyl Stearate
- Structure : Fatty acid ethyl esters lacking a glycerol backbone. Ethyl Palmitate-D5 (deuterated) and Ethyl Stearate share saturated acyl chains but differ in ester linkage.
- Application : Commonly employed in cosmetics and food additives as emulsifiers, contrasting with this compound’s role in signal transduction research.
Isotopic Analogues
Non-deuterated 1-Palmito-2-stearin
- Difference: The absence of deuterium limits its utility in quantitative mass spectrometry, where isotopic labeling is critical for distinguishing endogenous vs. exogenous lipids.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Research Findings
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